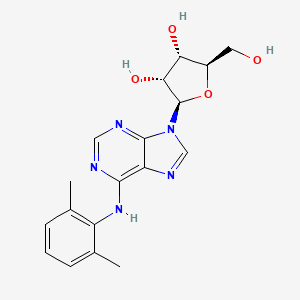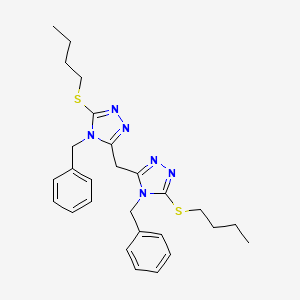
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a methylene bridge, with benzyl and butylthio substituents enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can be achieved through a multi-step process involving the following key steps:
-
Formation of 4-benzyl-5-(butylthio)-4H-1,2,4-triazole
Starting Materials: Benzylamine, butylthiol, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Procedure: Benzylamine and butylthiol are reacted with hydrazine hydrate to form the triazole ring.
-
Coupling of Two Triazole Units
Starting Materials: 4-benzyl-5-(butylthio)-4H-1,2,4-triazole and formaldehyde.
Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, under mild heating.
Procedure: The triazole units are coupled using formaldehyde to form the methylene bridge, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the butylthio group to form sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.
Products: Reduction of the triazole ring or the benzyl group.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out in polar solvents, sometimes with the aid of catalysts.
Products: Substitution at the benzyl or butylthio positions.
科学的研究の応用
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with biological targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The butylthio and benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
- Bis(4-phenyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
- Bis(4-methyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of benzyl and butylthio substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
62662-60-6 |
|---|---|
分子式 |
C27H34N6S2 |
分子量 |
506.7 g/mol |
IUPAC名 |
4-benzyl-3-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-butylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6S2/c1-3-5-17-34-26-30-28-24(32(26)20-22-13-9-7-10-14-22)19-25-29-31-27(35-18-6-4-2)33(25)21-23-15-11-8-12-16-23/h7-16H,3-6,17-21H2,1-2H3 |
InChIキー |
XOPMJPBHNKMIIG-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NN=C(N1CC2=CC=CC=C2)CC3=NN=C(N3CC4=CC=CC=C4)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


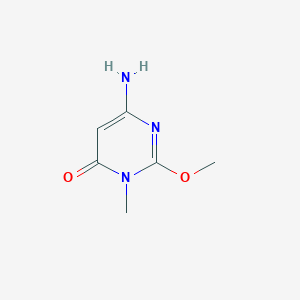
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
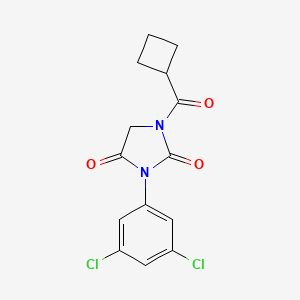
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
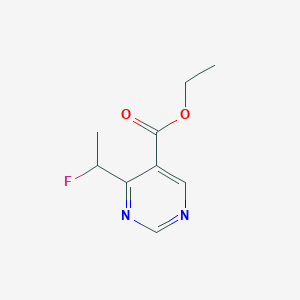

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)


![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)



